molecular formula C19H21ClN4O2S2 B504676 N-[[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide

N-[[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide

Cat. No.: B504676
M. Wt: 437g/mol
InChI Key: WPKITTIVOCHPBT-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea is a complex organic compound with a unique structure that combines a piperazine ring, a thiourea group, and a thienylcarbonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-(4-propionyl-1-piperazinyl)aniline with 2-thienyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide
  • N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide
  • N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide

Uniqueness

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea is unique due to its combination of a piperazine ring, a thiourea group, and a thienylcarbonyl moiety This structure imparts specific chemical and biological properties that may not be present in similar compounds

Properties

Molecular Formula

C19H21ClN4O2S2

Molecular Weight

437g/mol

IUPAC Name

N-[[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H21ClN4O2S2/c1-2-17(25)24-9-7-23(8-10-24)15-6-5-13(12-14(15)20)21-19(27)22-18(26)16-4-3-11-28-16/h3-6,11-12H,2,7-10H2,1H3,(H2,21,22,26,27)

InChI Key

WPKITTIVOCHPBT-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

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